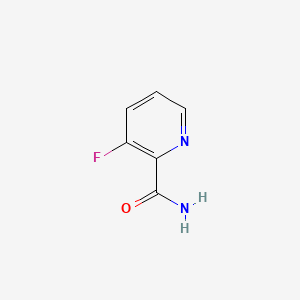
3-Fluoropyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoropyridine-2-carboxamide is an organic compound with the molecular formula C6H5FN2O. It is a derivative of pyridine, where the hydrogen atom at the third position is replaced by a fluorine atom, and the carboxamide group is attached to the second position. This compound is often used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes .
Applications De Recherche Scientifique
3-Fluoropyridine-2-carboxamide has several applications in scientific research:
Mécanisme D'action
Mode of Action
Fluorinated pyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . This suggests that 3-Fluoropyridine-2-carboxamide may interact with its targets in a unique manner, potentially influencing the activity of the targets.
Analyse Biochimique
Biochemical Properties
Compounds with a carboxamide moiety, like 3-Fluoropyridine-2-carboxamide, have been found to form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Cellular Effects
It is known that fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Temporal Effects in Laboratory Settings
Studies on similar fluorinated pyridines have been conducted .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropyridine-2-carboxamide can be achieved through several methods. One common method involves the dehydration of 3-fluoropyridine with formic acid . Another approach includes the reduction of 3-fluoropyridine-2-carbonitrile using a reducing agent such as hydrogen in the presence of a catalyst like Raney nickel .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as cost, yield, and purity requirements. The dehydration method using formic acid is often preferred due to its simplicity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoropyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like tetrabutylammonium fluoride in dimethylformamide at room temperature.
Reduction Reactions: Hydrogen gas in the presence of Raney nickel catalyst.
Major Products Formed:
Substitution Reactions: Products depend on the substituent introduced.
Reduction Reactions: this compound is formed from 3-fluoropyridine-2-carbonitrile.
Comparaison Avec Des Composés Similaires
2-Fluoropyridine: Similar structure but with the fluorine atom at the second position.
4-Fluoropyridine: Fluorine atom at the fourth position.
3-Bromo-2-nitropyridine: Similar structure with a bromine atom and a nitro group.
Uniqueness: 3-Fluoropyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties. The presence of the fluorine atom at the third position and the carboxamide group at the second position makes it a valuable intermediate in various synthetic applications .
Propriétés
IUPAC Name |
3-fluoropyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOPCSBFHKAXFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663803 |
Source


|
| Record name | 3-Fluoropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152126-32-4 |
Source


|
| Record name | 3-Fluoropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
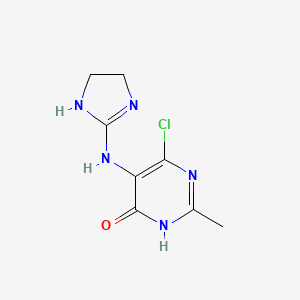
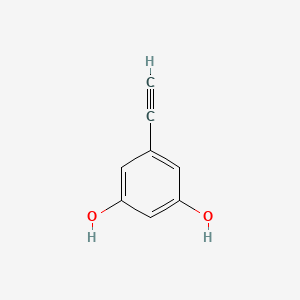
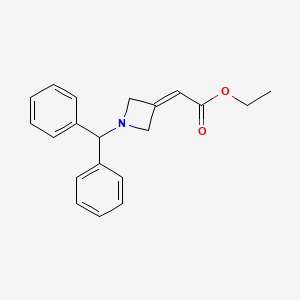
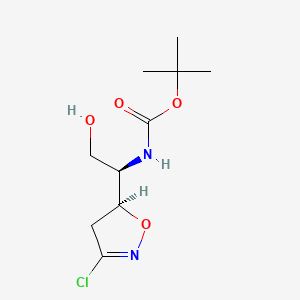
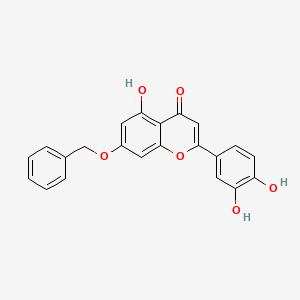

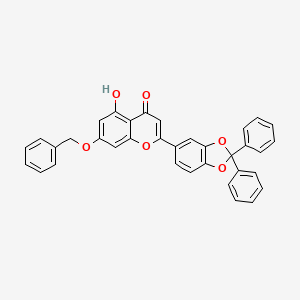
![1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B589586.png)
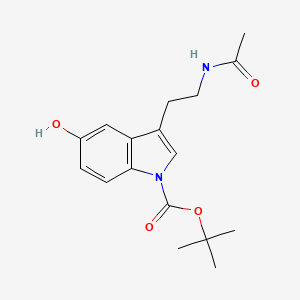
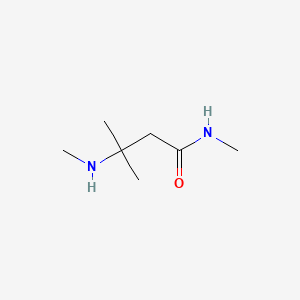
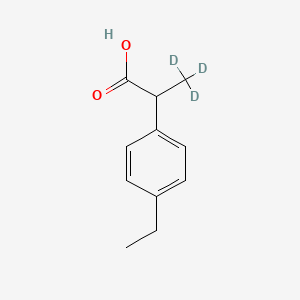
![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5beta)]-](/img/structure/B589593.png)
